3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine
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Overview
Description
3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound, identified by its CAS number 2453323-50-5, has a molecular formula of C10H8F3N3O2 and a molecular weight of 259.19 g/mol
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
Compounds with similar structures have been known to have various pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to have various biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds .
Preparation Methods
The synthesis of 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 3-(trifluoromethyl)phenol with appropriate reagents to form the phenoxy intermediate. This intermediate is then subjected to further reactions to introduce the oxadiazole ring and the amine group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions often include controlled temperatures, specific catalysts, and purification steps to isolate the desired product .
Chemical Reactions Analysis
3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and the oxadiazole ring can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of agrochemicals and materials science due to its stability and reactivity
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenoxy derivatives and oxadiazole-containing molecules. Compared to these compounds, 3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Examples of similar compounds are:
- 3-(Trifluoromethyl)phenol
- 2,2,2-Trifluoroethyl difluoromethyl ether
- Trifluoromethyl ketones .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)17-5-8-15-9(14)18-16-8/h1-4H,5H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOUXLILGZEOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NOC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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